(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(10-12)17(19)20/h2-11H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVEOQWALGNQB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of (2E)-1-(3-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Reduction: Formation of (2E)-1-(3-Methoxyphenyl)-3-(3-aminophenyl)prop-2-en-1-one.
Substitution: Formation of various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Nitrochalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in breast cancer cells through the activation of the caspase pathway, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also shows promising antimicrobial activity. In vitro studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death .
Materials Science
Organic Photovoltaics
Due to its conjugated structure, this compound has been explored as a potential material for organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar cells .
Fluorescent Dyes
This compound can also serve as a fluorescent dye in various applications, including bioimaging and sensor technology. Its fluorescence properties enable real-time tracking of biological processes in living organisms .
Agricultural Applications
Pesticidal Activity
Research has indicated that nitrochalcones possess insecticidal properties. Studies have shown that this compound can effectively control pest populations in agricultural settings, making it a candidate for developing new pesticides .
Case Study 1: Anticancer Mechanism Exploration
A detailed investigation into the mechanism of action revealed that this compound triggers oxidative stress in cancer cells, leading to apoptosis. This was demonstrated through flow cytometry and Western blot analysis showing increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as cleaved PARP .
Case Study 2: Pesticidal Efficacy Assessment
In agricultural trials, the application of this nitrochalcone resulted in a significant reduction in pest populations compared to control groups. The study highlighted its potential as an eco-friendly pesticide alternative with lower toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription.
Signal Transduction: Could modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups: The 3-nitrophenyl group (B-ring) enhances electrophilicity, while methoxy, hydroxyl, or dimethylamino groups (A-ring) modulate electron density. For example, Comp.2 exhibits stronger NLO responses than Comp.1 due to the electron-rich dimethylamino group .
- Biological activity : Hydroxyl and methoxy substituents (e.g., AVMNB) improve synergistic antibiotic effects, likely through enhanced hydrogen bonding with bacterial targets .
Crystallographic and Computational Insights
- Crystal packing : (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one forms hydrogen bonds (C=O···H–O) along the a-axis, stabilizing its lattice .
- DFT studies : (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one has a HOMO-LUMO gap of 3.2 eV, correlating with its reactivity in charge-transfer interactions .
Biological Activity
(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative, exhibits a range of biological activities due to its unique chemical structure. Chalcones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, including synthetic methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a methoxy group on one phenyl ring and a nitro group on the other, contributing to its reactivity and biological properties. The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as potassium hydroxide or sodium hydroxide in ethanol or methanol at room temperature.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction: It has the potential to intercalate with DNA, affecting replication and transcription processes.
- Signal Transduction Modulation: It could modulate signaling pathways related to cell growth and apoptosis .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of chalcones, including this compound. For instance:
- Cell Line Studies: In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. It enhanced caspase-3 activity significantly at concentrations as low as 10 μM .
- Mechanisms of Action: The apoptosis-inducing effect was linked to the compound's ability to disrupt microtubule assembly, leading to cell cycle arrest and subsequent cell death .
Case Studies
A recent study evaluated several chalcone derivatives for their biological activities:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Antiproliferative | 10.0 |
| Chalcone A | Apoptosis Inducer | 5.0 |
| Chalcone B | Antibacterial | 15.0 |
This table illustrates the comparative potency of this compound against other derivatives, highlighting its potential as an effective therapeutic agent.
Q & A
Q. What synthetic routes are commonly employed for (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how is its purity validated?
The compound is typically synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and 3-nitrobenzaldehyde under basic conditions. Post-synthesis, purification involves recrystallization or column chromatography. Purity is validated using melting point analysis, thin-layer chromatography (TLC), and high-resolution mass spectrometry (HR-MS) . Structural confirmation relies on IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹), ¹H NMR (vinyl proton coupling constants, J ≈ 15–16 Hz for E-configuration), and single-crystal X-ray diffraction (XRD) .
Q. How is the E-configuration of the α,β-unsaturated ketone moiety experimentally confirmed?
The E-configuration is confirmed by:
- ¹H NMR : Trans-vinyl protons exhibit a coupling constant (J) of ~15–16 Hz, indicative of transoid geometry.
- XRD : Bond lengths and angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.33 Å) and dihedral angles between aromatic rings align with E-stereochemistry .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
- UV-Vis : λₐᵦₛ in the 300–400 nm range reflects conjugation between the methoxyphenyl and nitrophenyl groups.
- ¹³C NMR : Chemical shifts for carbonyl carbons (~190 ppm) and nitro-group carbons (~140–150 ppm) validate electronic interactions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) complement experimental structural data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict bond lengths, angles, and UV-Vis spectra, which are compared to experimental XRD and spectroscopic data. Discrepancies <5% validate the computational model. For example, theoretical λₐᵦₛ deviates by ~10 nm from experimental values due to solvent effects .
Q. What crystallographic parameters influence the compound’s nonlinear optical (NLO) properties?
Crystal packing in monoclinic systems (e.g., space group P2₁/c) and molecular planarity enhance π-conjugation, critical for NLO activity. Parameters like hyperpolarizability (β) are calculated via DFT, while XRD data reveal non-centrosymmetric packing, a prerequisite for second-harmonic generation (SHG) .
Q. How do electron-withdrawing (nitro) and electron-donating (methoxy) groups affect electronic properties?
- Nitro groups : Reduce electron density at the carbonyl, increasing C=O bond polarization (evident in IR shifts).
- Methoxy groups : Enhance resonance donation to the aromatic ring, stabilizing the enone system. Combined, these groups create a push-pull effect, broadening UV absorption and enhancing charge-transfer transitions .
Q. What methodologies resolve contradictions between experimental and theoretical data?
Q. How do structural modifications (e.g., halogen substitution) impact antimicrobial activity?
Comparative studies on analogs (e.g., chloro or fluoro derivatives) reveal that electron-withdrawing substituents enhance antimicrobial potency by increasing membrane permeability. Bioassays (e.g., MIC values against S. aureus) are correlated with Hammett σ constants of substituents .
Methodological Tables
Table 1: Key XRD Parameters for Structural Validation
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space group | P2₁/c | Non-centrosymmetric for NLO activity |
| Unit cell dimensions | a = 7.58 Å, b = 16.25 Å | Molecular packing density |
| Dihedral angle (C=O–C=C) | ~5° | Planarity for conjugation |
| C=O bond length | 1.22 Å | Confirms keto-enol tautomer absence |
Table 2: Comparative DFT vs. Experimental Data
| Property | Experimental | DFT (B3LYP/6-311G(d,p)) | Deviation |
|---|---|---|---|
| C=O bond length (Å) | 1.22 | 1.24 | +1.6% |
| λₐᵦₛ (nm) | 350 | 340 | -2.9% |
| C=C bond length (Å) | 1.33 | 1.35 | +1.5% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
